2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-ylmethyl moiety suggests the presence of a methylene bridge connecting a benzodioxole ring .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized via condensation methods using benzo[d][1,3]dioxole carbaldehyde and other reagents .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide”, focusing on unique applications:
Detection of Carcinogenic Heavy Metals
This compound has been used in the detection of carcinogenic heavy metals like lead (Pb 2+). A sensitive and selective sensor for Pb 2+ was developed by depositing a thin layer of the compound on a glassy carbon electrode with a conducting polymer matrix Nafion (NF) .
Antitumor Activity
Studies have shown that this compound exhibits antitumor properties. The inhibitory effect’s preliminary mechanism was investigated through morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Anticancer Evaluation
The compound has been evaluated for its anticancer effects. The effects of various functional groups at the 2-position and N1-benzo[1,3]dioxole group were examined to understand substituent tolerance better .
Synthesis Methodology
There has been research into the synthesis methodologies of novel benzo[d][1,3]dioxole derivatives, including this compound. This includes reports on the synthesis of diselenide of benzo[d][1,3]dioxole using Grignard methodology .
Infrared Spectroscopy Analysis
Infrared spectroscopy analysis has been conducted on similar compounds to characterize their chemical structure, such as identifying the amide carbonyl (C=O) peak .
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against various cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrest .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-17(13-4-2-1-3-5-13)22-19-21-14(10-25-19)18(24)20-9-12-6-7-15-16(8-12)27-11-26-15/h1-8,10H,9,11H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHZTGQRFGMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.